
2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with dimethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-5,6-dione.
Reduction: 1,4-dihydroquinazoline derivatives.
Substitution: Various substituted quinazolines depending on the reagent used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)quinoline: Similar structure but lacks the hydroxyl groups.
1,4-Dihydroquinazoline-5,6-diol: Similar structure but lacks the dimethylamino group.
2-Aminoquinazoline: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,4-dihydroquinazoline-5,6-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(dimethylamino)-1,4-dihydroquinazoline-5,6-diol |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)10-11-5-6-7(12-10)3-4-8(14)9(6)15/h3-4,14-15H,5H2,1-2H3,(H,11,12) |
InChIキー |
HOZZVBSDBGHQAM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NCC2=C(N1)C=CC(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



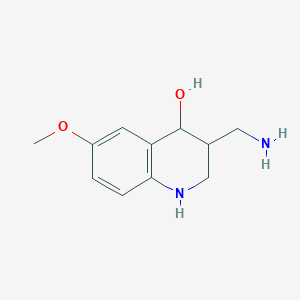

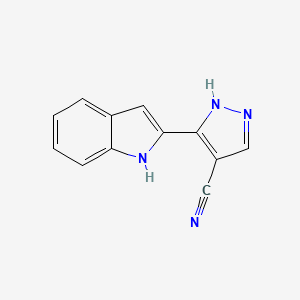
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
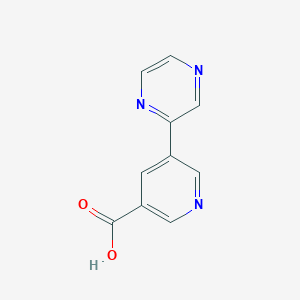
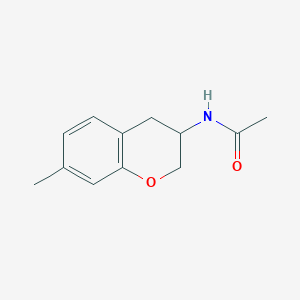
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)


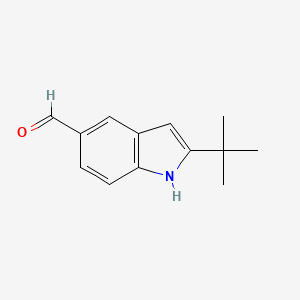
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)
